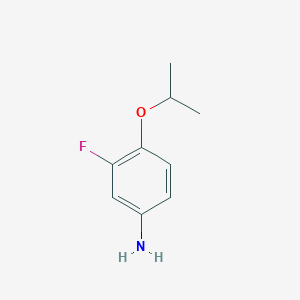

3-Fluoro-4-isopropoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUXLCRUPIGCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651875 | |

| Record name | 3-Fluoro-4-[(propan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97566-69-3 | |

| Record name | 3-Fluoro-4-[(propan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-4-isopropoxyaniline CAS number

An In-Depth Technical Guide to 3-Fluoro-4-isopropoxyaniline (CAS No. 97566-69-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical industry. The document delves into its chemical and physical properties, synthesis methodologies, reactivity, and primary applications, with a particular focus on its crucial role in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. Safety considerations and handling protocols are also discussed to ensure its proper use in a laboratory and industrial setting. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Introduction

This compound (CAS No. 97566-69-3) is a substituted aniline derivative that has garnered significant interest in medicinal chemistry and process development. Its unique molecular architecture, featuring a fluorine atom and an isopropoxy group on the aniline ring, imparts specific electronic and steric properties that make it a valuable building block for complex organic molecules. The presence of these functional groups allows for precise modifications and reactions, making it an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a known precursor in the manufacturing of Ceritinib, a second-generation ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2] This guide will provide an in-depth analysis of this compound, from its fundamental properties to its practical applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process optimization. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 97566-69-3 | [1] |

| Molecular Formula | C9H12FNO | [1] |

| Molecular Weight | 169.2 g/mol | [1] |

| Appearance | Off-white to brown crystalline powder (predicted) | [3] |

| Purity | Typically ≥95% | [1][4] |

| Solubility | Soluble in organic solvents like ethanol and methylene chloride (inferred from related compounds) | [5] |

Synthesis of this compound

There are several established synthetic routes for the preparation of this compound. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability. Two primary synthetic pathways are outlined below.

Synthesis from 1-Fluoro-2-isopropoxy-4-nitrobenzene

A common and efficient route involves the reduction of a nitro group. This method is often preferred for its high yield and selectivity.

Workflow Diagram:

Caption: Synthesis via reduction of 1-Fluoro-2-isopropoxy-4-nitrobenzene.

Experimental Protocol:

-

Precursor: The synthesis begins with 1-fluoro-2-isopropoxy-4-nitrobenzene.[1]

-

Reduction: The critical step is the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). This transformation can be achieved through several methods:

-

Catalytic Hydrogenation: This is a widely used industrial method known for its efficiency and high yields. The reaction is typically carried out using a catalyst such as platinum on carbon (Pt/C) in a hydrogen atmosphere.[1][6]

-

Tin(II) Chloride Reduction: An alternative method involves the use of tin(II) chloride (SnCl₂) in an acidic medium.[1]

-

-

Work-up and Isolation: Following the reduction, a standard aqueous work-up is performed to remove the catalyst and any inorganic byproducts. The crude product is then purified, typically by crystallization or chromatography, to yield this compound.

Synthesis from 3-Fluoroaniline

Another viable synthetic route starts with the more readily available 3-fluoroaniline. This multi-step process involves nitration, reduction, and alkylation.

Workflow Diagram:

Caption: Multi-step synthesis starting from 3-fluoroaniline.

Experimental Protocol:

-

Nitration: The synthesis commences with the nitration of 3-fluoroaniline. This electrophilic aromatic substitution introduces a nitro group (-NO₂) to the aromatic ring, guided by the directing effects of the amino and fluoro groups.[1]

-

Reduction: The nitro group of the resulting intermediate is then reduced to an amino group, forming 3-fluoro-4-aminophenol. Common reducing agents for this step include catalytic hydrogenation or metals in acidic conditions.[1]

-

Alkylation: The final step is the alkylation of the hydroxyl group of 3-fluoro-4-aminophenol. This is typically achieved via a Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then acts as a nucleophile, attacking isopropyl bromide to form the isopropoxy ether linkage.[1]

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by its amino group and the electron-rich aromatic ring.

-

Nucleophilic Amine: The primary amine group is nucleophilic and can participate in various coupling reactions.[1] This is a key feature utilized in the synthesis of more complex molecules.

-

Aromatic Ring Functionalization: The aromatic ring is activated by the strong electron-donating amino group and the isopropoxy group, making it susceptible to electrophilic aromatic substitution.[1]

The most significant application of this compound is as a crucial intermediate in the synthesis of Ceritinib .

Role in the Synthesis of Ceritinib

Ceritinib (Zykadia®) is a potent and selective ALK inhibitor approved for the treatment of ALK-positive non-small cell lung cancer.[2] The synthesis of Ceritinib is a multi-step process where this compound or a closely related precursor is a key building block.[1] The aniline derivative is coupled with other molecular fragments to construct the final active pharmaceutical ingredient.[2]

Logical Relationship Diagram:

Caption: The role of this compound in Ceritinib synthesis.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8][9]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[7][9]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.[7][8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8][9]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[7][8][9]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[9]

-

-

In case of fire: Use CO₂, dry chemical, or foam to extinguish.[9]

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a chemical intermediate of significant importance, particularly in the pharmaceutical sector. Its well-defined synthesis routes and versatile reactivity make it a valuable component in the production of high-value compounds like Ceritinib. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

References

- Navigating the Synthesis of Ceritinib: The Role of Key Intermedi

-

Ceritinib: From Synthesis to Clinical Applications - Semantic Scholar. (URL: [Link])

-

Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PubMed. (URL: [Link])

-

Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC - PubMed Central. (URL: [Link])

- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applic

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (URL: [Link])

-

4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem - NIH. (URL: [Link])

-

4-Isopropoxyaniline - ChemBK. (URL: [Link])

-

3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem. (URL: [Link])

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC - PubMed Central. (URL: [Link])

- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google P

-

"Synthesis of an Unnatural Fluorescent Amino Acid" by Madeline J. Johnson and Thomas Goyne - ValpoScholar. (URL: [Link])

Sources

- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. innospk.com [innospk.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. fishersci.com [fishersci.com]

Core Molecular Identity and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Fluoro-4-isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals

As a key building block in modern medicinal chemistry and materials science, this compound presents a unique combination of electronic and steric properties. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts to provide a deeper understanding of this versatile molecule. We will explore its synthesis, reactivity, and characterization, emphasizing the causal relationships that govern its chemical behavior and utility in advanced applications.

This compound, identified by its CAS number 97566-69-3, is a substituted aniline derivative.[1] Its structure incorporates three key functional groups on a benzene ring: a primary amine (-NH₂), a fluorine atom (-F), and an isopropoxy group (-OCH(CH₃)₂). This specific arrangement is crucial to its reactivity and utility as a synthetic intermediate.

The fluorine atom, being highly electronegative, and the bulky isopropoxy group significantly influence the molecule's electronic and steric profile, distinguishing it from simpler anilines.[1]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 4-Isopropoxyaniline (for comparison) | Source |

| CAS Number | 97566-69-3 | 7664-66-6 | [1][2][3] |

| Molecular Formula | C₉H₁₂FNO | C₉H₁₃NO | [1][2] |

| Molecular Weight | 169.20 g/mol | 151.21 g/mol | [1][2][3] |

| Boiling Point | Data not available | 95°C @ 0.4 mm Hg | [1][4] |

| Density | Data not available | 1.03 g/mL | [1][4] |

| Appearance | Varies (typically solid or oil) | Clear liquid | [3] |

| Purity | Typically >95% | >95% | [1] |

Synthesis and Purification Strategies

The synthesis of this compound often involves multi-step sequences designed to precisely install the substituents in the desired 1,2,4-arrangement. A common and reliable route begins with a nitrated precursor, as this allows for the late-stage introduction of the highly activating amine group.

Workflow: Synthesis via Reduction of a Nitroaromatic Precursor

This method leverages the robust chemistry of nitro group reduction, which can be achieved under various conditions.

Caption: Common synthetic workflow for this compound.

Experimental Protocol: Reduction of 1-Fluoro-2-isopropoxy-4-nitrobenzene

-

Reaction Setup: To a solution of 1-fluoro-2-isopropoxy-4-nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate), a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %) is added.

-

Hydrogenation: The reaction vessel is purged with nitrogen and then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator). The mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude aniline is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient eluent system.[1] This step is critical for removing non-polar impurities and any unreacted starting material.

-

Validation: The structure and purity of the final product are confirmed using NMR spectroscopy and LC-MS. Purity of >98% is commonly achieved with this method.[1]

Causality in Experimental Design:

-

Choice of Reducing Agent: Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.[1] Alternative methods like using tin(II) chloride (SnCl₂) in hydrochloric acid are effective but can involve more complex aqueous work-ups. Transfer hydrogenation using hydrazine or ammonium formate is a simpler, non-pressurized alternative.[1]

-

Purification Strategy: The choice of a hexane/ethyl acetate gradient for column chromatography is based on the polarity difference between the non-polar starting material/impurities and the more polar aniline product. The gradient is increased to gradually elute the product after washing off less polar components.

Chemical Reactivity: The Interplay of Substituents

The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of its three substituents.

-

Amino Group (-NH₂): A powerful activating group with a strong +R (resonance) effect. It is an ortho, para-director.

-

Isopropoxy Group (-OCH(CH₃)₂): An activating group with a +R effect (less powerful than -NH₂) and a -I (inductive) effect. It is also an ortho, para-director.

-

Fluoro Group (-F): A deactivating group due to its strong -I effect, but it is an ortho, para-director due to its +R effect.

Electrophilic Aromatic Substitution (EAS)

The ring is highly activated towards electrophiles. The directing effects of the substituents converge to favor substitution at specific positions. The powerful amino group directs to positions 2 and 6 (ortho) and position 5 (para). The isopropoxy group directs to position 5 (ortho) and position 2 (para). The fluorine atom directs to position 2 and 5 (ortho). The consensus is that the incoming electrophile will be directed primarily to the 5-position, which is ortho to the fluorine and para to the amine.[1]

Caption: Directing effects in electrophilic substitution of this compound.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require an electron-deficient aromatic ring and a good leaving group. In this compound, while fluorine can be a leaving group, the ring is heavily electron-rich due to the powerful electron-donating amino and isopropoxy groups.[1] This high electron density repels incoming nucleophiles, making the displacement of the fluorine atom via a standard SNAr mechanism energetically unfavorable.[1]

Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 6.5 - 7.0 ppm. | Protons on the substituted benzene ring. |

| Isopropoxy CH | Septet around δ 4.3 - 4.6 ppm. | The single proton is split by the six protons of the two methyl groups. | |

| Isopropoxy CH₃ | Doublet around δ 1.3 ppm. | The six equivalent protons are split by the single methine proton. | |

| Amine NH₂ | Broad singlet around δ 3.5 - 4.5 ppm. | The signal is often broad due to quadrupole broadening and exchange. | |

| ¹³C NMR | Aromatic Carbons | Signals between δ 110 - 155 ppm. | Carbons attached to F, O, and N will show characteristic shifts.[1] |

| Isopropoxy Carbons | -CH at ~δ 72 ppm, -CH₃ at ~δ 22 ppm. | Typical values for an isopropoxy group.[1] | |

| ¹⁹F NMR | Fluorine | A single resonance expected between δ -110 to -120 ppm. | Provides direct confirmation of the fluorine's presence and electronic environment.[1] |

| IR Spectroscopy | N-H Stretch | Two medium peaks around 3300-3500 cm⁻¹. | Characteristic of a primary amine.[5] |

| C-H Stretch (Aromatic) | Peaks just above 3000 cm⁻¹. | Aromatic C-H bond vibrations. | |

| C-H Stretch (Alkyl) | Peaks just below 3000 cm⁻¹. | C-H bond vibrations from the isopropoxy group. | |

| C=C Stretch | Peaks around 1500-1600 cm⁻¹. | Aromatic ring stretching. | |

| C-O-C Stretch | Strong peak around 1200-1250 cm⁻¹. | Asymmetric stretch of the ether linkage. | |

| C-F Stretch | Strong peak around 1100-1200 cm⁻¹. | Carbon-fluorine bond vibration. | |

| Mass Spectrometry | Molecular Ion (M⁺) | Peak at m/z = 169. | Corresponds to the molecular weight of the compound. |

Applications in Drug Development

This compound is not just a laboratory curiosity; it is a validated and crucial building block in the synthesis of high-value pharmaceutical agents.

-

Ceritinib Synthesis: The compound is a known key intermediate in the synthesis of Ceritinib (Zykadia), a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of specific types of non-small cell lung cancer.[1] The unique substitution pattern of the aniline is essential for the final drug's structure and activity.

-

Antiviral Agents: Related aniline structures are used in coupling reactions to form diaryl amine structures, which serve as scaffolds for potent Lassa virus inhibitors.[1] The nucleophilic amine group readily participates in coupling reactions, making it a valuable synthon.

Safety and Handling

As with all aniline derivatives, this compound should be handled with appropriate care in a well-ventilated fume hood. While a specific, comprehensive MSDS is not widely available, data from analogous compounds like 4-isopropoxyaniline and 4-fluoroaniline suggest the following precautions.[2][3][6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Health Hazards: Aniline derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[2] They are often classified as skin and eye irritants.[2][3]

-

Handling: Avoid creating dust or aerosols. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.

This guide provides a comprehensive overview of this compound, grounded in established chemical principles and supported by available data. Its value as a synthetic intermediate is clear, driven by the nuanced reactivity imparted by its unique substitution pattern. For researchers in drug discovery, understanding these properties is paramount to leveraging this molecule's full potential.

References

- This compound | 97566-69-3 | Benchchem. [URL: https://www.benchchem.com/product/b1387104]

- 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Isopropoxyaniline]

- 7664-66-6 4-Isopropoxyaniline C9H13NO, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. [URL: https://www.guidechem.com/product_show/7664-66-6.html]

- 4-Isopropoxyaniline - ChemBK. [URL: https://www.chembk.com/en/chem/4-Isopropoxyaniline]

- 4-isopropoxyaniline - FlavScents. [URL: https://www.flavscents.

- 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoroaniline]

- IR Spectroscopy - Basic Introduction - YouTube. [URL: https://www.youtube.

Sources

- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]

- 2. 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Isopropoxyaniline [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. youtube.com [youtube.com]

- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Fluoro-4-isopropoxyaniline: A Key Building Block in Modern Medicinal Chemistry

Introduction

In the landscape of contemporary drug discovery and development, the strategic use of fluorinated building blocks has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, 3-Fluoro-4-isopropoxyaniline has emerged as a particularly valuable intermediate, prized for its unique electronic and steric characteristics. This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and application of this compound, with a focus on its role in the synthesis of targeted therapies. Designed for researchers, scientists, and drug development professionals, this document aims to deliver not just procedural knowledge, but also a deeper understanding of the chemical principles that underscore its utility.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is a testament to the power of subtle structural modifications in fine-tuning the properties of a molecule for medicinal chemistry applications. The strategic placement of a fluorine atom and an isopropoxy group on the aniline scaffold imparts a unique combination of lipophilicity, electronic modulation, and metabolic stability.

The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which modulates the basicity of the aniline nitrogen. This can be a critical factor in drug-receptor interactions and in preventing off-target toxicities. Concurrently, the isopropoxy group at the 4-position, a moderately lipophilic moiety, can enhance membrane permeability and provide a steric shield, influencing the molecule's metabolic fate.

A summary of the key physicochemical properties of this compound is presented in the table below:

| Property | Value | Reference(s) |

| CAS Number | 97566-69-3 | [1] |

| Molecular Formula | C₉H₁₂FNO | [1] |

| Molecular Weight | 169.20 g/mol | [1] |

| Appearance | Off-white to light brown crystalline solid | |

| Melting Point | 45-49 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound can be approached through two primary, logically sound pathways, each with its own set of advantages and considerations. The choice of route often depends on the availability of starting materials and the desired scale of production.

Route 1: From 3-Fluoro-4-aminophenol

This route commences with the commercially available 3-fluoro-4-aminophenol and employs a classic Williamson ether synthesis to introduce the isopropoxy group.

Experimental Protocol: Williamson Ether Synthesis of 3-Fluoro-4-aminophenol

-

Reaction Setup: To a solution of 3-fluoro-4-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) is added a base, typically potassium carbonate (K₂CO₃, 1.5 eq). The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Addition of Alkylating Agent: Isopropyl bromide (1.2 eq) is then added to the reaction mixture.

-

Reaction Conditions: The reaction is heated to 60-80°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: From 1-Fluoro-2-isopropoxy-4-nitrobenzene

An alternative and often preferred route for larger-scale synthesis involves the reduction of a nitro-group precursor. This pathway begins with the synthesis of 1-fluoro-2-isopropoxy-4-nitrobenzene, followed by a robust reduction step.

Experimental Protocol: Reduction of 1-Fluoro-2-isopropoxy-4-nitrobenzene

Two common and effective methods for the reduction of the nitro group are catalytic hydrogenation and chemical reduction with tin(II) chloride.

-

Method A: Catalytic Hydrogenation

-

Reaction Setup: 1-Fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq) is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added to the solution.

-

Reaction Conditions: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

-

-

Method B: Chemical Reduction with Tin(II) Chloride

-

Reaction Setup: To a solution of 1-fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol is added tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).[2]

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred until the starting material is consumed, as indicated by TLC analysis.[2]

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

-

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

The unambiguous identification and characterization of this compound are paramount for its use in pharmaceutical synthesis. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive molecular fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropoxy group, and the amine protons.

-

Aromatic Region (δ 6.5-7.0 ppm): The three aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atom.

-

Isopropoxy Group: A septet at approximately δ 4.4-4.6 ppm is expected for the methine proton (-CH-), coupled to the six methyl protons. The six methyl protons (-CH₃) will appear as a doublet at around δ 1.3 ppm.

-

Amine Group (δ 3.5-4.5 ppm): The two amine protons (-NH₂) will typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides valuable information about the carbon framework of the molecule.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond couplings (²JCF and ³JCF).

-

Isopropoxy Carbons: The methine carbon (-CH-) is expected to resonate around δ 70-75 ppm, while the methyl carbons (-CH₃) will appear at approximately δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.

-

N-H Stretching (3300-3500 cm⁻¹): Two distinct bands in this region are characteristic of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (2850-3000 cm⁻¹): Absorption bands in this region are due to the stretching vibrations of the aromatic and aliphatic C-H bonds.

-

C-O Stretching (1200-1300 cm⁻¹): A strong absorption band in this region is indicative of the aryl-alkyl ether linkage.

-

C-F Stretching (1000-1100 cm⁻¹): A characteristic absorption band for the C-F bond is expected in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 169, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways include the loss of a methyl group (M-15) from the isopropoxy moiety and the loss of the entire isopropoxy group (M-59).

The Strategic Role of this compound in Drug Discovery

The true value of this compound lies in its application as a key building block in the synthesis of complex, biologically active molecules. Its unique substitution pattern is not accidental but rather a deliberate design element to impart favorable properties to the final drug candidate.

A prime example of its significance is its role as a crucial intermediate in the synthesis of Ceritinib , a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[3][4]

In the synthesis of Ceritinib, the this compound moiety is strategically coupled with other molecular fragments to construct the final complex structure of the drug. The fluorine atom can enhance binding affinity to the target protein and improve metabolic stability by blocking potential sites of metabolism. The isopropoxy group can contribute to the overall lipophilicity of the molecule, aiding in its absorption and distribution within the body.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound stands as a testament to the power of rational drug design and the importance of well-chosen building blocks in medicinal chemistry. Its unique molecular structure, featuring a strategically placed fluorine atom and an isopropoxy group, imparts a desirable combination of physicochemical and pharmacological properties. The synthetic routes to this valuable intermediate are well-established and robust, allowing for its reliable production for research and development purposes. As a key component in the synthesis of targeted therapies like Ceritinib, this compound will undoubtedly continue to play a significant role in the advancement of modern medicine. This guide has provided a comprehensive overview of its molecular structure, synthesis, characterization, and applications, aiming to empower researchers and scientists in their quest for novel and effective therapeutics.

References

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link].

-

Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link].

-

New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available at: [Link].

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Wiley Online Library. Available at: [Link].

-

Nitroaromatic Reduction w/Sn. ScienceMadness Discussion Board. Available at: [Link].

-

Sn2+ reduction. ACS Green Chemistry Institute. Available at: [Link].

-

Reduction of nitroaromatic compounds in tin(II) chloride... ResearchGate. Available at: [Link].

-

Ceritinib: From Synthesis to Clinical Applications. Semantic Scholar. Available at: [Link].

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: [Link].

-

4-Isopropoxyaniline. PubChem. Available at: [Link].

- CN105777616A - Ceritinib synthesis intermediate and preparation method thereof. Google Patents.

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link].

-

Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PMC. Available at: [Link].

-

How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Available at: [Link].

-

Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PMC. Available at: [Link].

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link].

-

p-Fluoroaniline. NIST WebBook. Available at: [Link].

-

EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link].

Sources

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-isopropoxyaniline

Introduction: The Significance of 3-Fluoro-4-isopropoxyaniline in Modern Drug Discovery

This compound is a key structural motif and a valuable building block in medicinal chemistry. Its unique combination of a fluorine atom and an isopropoxy group on an aniline scaffold imparts desirable physicochemical properties to drug candidates, such as enhanced metabolic stability, improved potency, and better membrane permeability. The fluorine atom can block sites susceptible to metabolic attack, while the isopropoxy group can modulate lipophilicity and target engagement.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, offering detailed experimental protocols and insights into the chemical principles that underpin these transformations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use and characterization.

| Property | Value |

| Molecular Formula | C₉H₁₂FNO |

| Molecular Weight | 169.2 g/mol [1] |

| CAS Number | 97566-69-3[1] |

| Appearance | Not specified, likely a solid or oil |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Spectroscopic Data (Predicted)

| Technique | Expected Peaks |

| ¹H NMR | Signals for aromatic protons (multiplets, ~6.5-7.0 ppm), amine protons (broad singlet, ~3.5-4.5 ppm), isopropoxy methine proton (septet), and isopropoxy methyl protons (doublet).[1] |

| ¹³C NMR | Distinct resonances for each of the nine carbon atoms, with characteristic shifts for carbons bonded to fluorine, oxygen, and nitrogen.[1] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-O-C stretching (ether), C-F stretching, and aromatic C-H and C=C bonds. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 169, with fragmentation patterns corresponding to the loss of isopropoxy and other functional groups. |

Synthetic Pathways: A Tale of Two Strategies

The synthesis of this compound can be approached from two principal retrosynthetic disconnections, each with its own set of advantages and challenges. This guide will detail both pathways, providing a comparative analysis to aid in the selection of the most appropriate route for a given research or development context.

Route A: The Convergent Approach via Nitro Group Reduction

This is arguably the more direct and convergent route, starting from the readily available precursor, 3-fluoro-4-nitrophenol. The synthesis involves two key transformations: the introduction of the isopropoxy group via a Williamson ether synthesis, followed by the reduction of the nitro group to the desired aniline.

Caption: Synthetic workflow for Route A.

Route B: The Linear Approach from 3-Fluoroaniline

This pathway commences with 3-fluoroaniline and proceeds through a series of functional group interconversions to arrive at the target molecule. This linear sequence involves nitration of the aromatic ring, reduction of the newly introduced nitro group to an amine, and finally, alkylation of the resulting hydroxyl group.

Caption: Synthetic workflow for Route B.

Detailed Experimental Protocols

Route A: The Convergent Approach

Step 1: Synthesis of 1-Fluoro-2-isopropoxy-4-nitrobenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[2] In this step, the hydroxyl group of 3-fluoro-4-nitrophenol is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to displace the bromide from 2-bromopropane.

Materials:

-

3-Fluoro-4-nitrophenol

-

2-Bromopropane (Isopropyl Bromide)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Protocol:

-

To a stirred solution of 3-fluoro-4-nitrophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

-

Add 2-bromopropane (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

| Reagent | Molar Eq. | Purpose |

| 3-Fluoro-4-nitrophenol | 1.0 | Starting material |

| 2-Bromopropane | 1.2 | Isopropyl source |

| Potassium Carbonate | 1.5 | Base |

| Acetone/DMF | - | Solvent |

Step 2: Synthesis of this compound via Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines.[3] This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Materials:

-

1-Fluoro-2-isopropoxy-4-nitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Celite®

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 1-fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or distillation if necessary.

| Reagent | Molar Eq. / Amount | Purpose |

| 1-Fluoro-2-isopropoxy-4-nitrobenzene | 1.0 | Starting material |

| 10% Pd/C | 5-10 mol% | Catalyst |

| Ethanol/Ethyl Acetate | - | Solvent |

| Hydrogen Gas | Excess | Reducing agent |

Route B: The Linear Approach

Step 1: Synthesis of 4-Amino-3-fluorophenol

The synthesis of this key intermediate can be achieved from 2,4-difluoronitrobenzene. The process involves a nucleophilic aromatic substitution with a methoxide source, followed by demethylation and reduction of the nitro group.[4]

Materials:

-

2,4-Difluoronitrobenzene

-

Sodium methoxide

-

Methanol

-

A demethylating agent (e.g., aluminum chloride)

-

A reducing agent (e.g., tin(II) chloride or catalytic hydrogenation)

Experimental Protocol (Multi-step):

-

Methoxylation: React 2,4-difluoronitrobenzene with sodium methoxide in methanol to selectively replace the fluorine at the 4-position with a methoxy group.

-

Demethylation: Treat the resulting 2-fluoro-4-methoxynitrobenzene with a demethylating agent to yield 3-fluoro-4-nitrophenol.

-

Reduction: Reduce the nitro group of 3-fluoro-4-nitrophenol using standard conditions (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂/HCl) to afford 4-amino-3-fluorophenol.[5]

Step 2: Synthesis of this compound via Alkylation of 4-Amino-3-fluorophenol

The final step in this route is the selective O-alkylation of 4-amino-3-fluorophenol. To avoid N-alkylation, it is often necessary to protect the amino group before proceeding with the Williamson ether synthesis.

Materials:

-

4-Amino-3-fluorophenol

-

A protecting group for the amine (e.g., Boc anhydride)

-

2-Bromopropane

-

A suitable base (e.g., potassium carbonate)

-

A deprotecting agent (e.g., trifluoroacetic acid for a Boc group)

Experimental Protocol (with protection/deprotection):

-

Protection: Protect the amino group of 4-amino-3-fluorophenol with a suitable protecting group (e.g., Boc).

-

Alkylation: Perform a Williamson ether synthesis as described in Route A, Step 1, using the protected aminophenol as the starting material.

-

Deprotection: Remove the protecting group under appropriate conditions to yield the final product, this compound.

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Specific Hazards:

-

Nitroaromatic Compounds: These compounds are often toxic and can be explosive, especially at elevated temperatures or in the presence of catalysts. Handle with care and avoid heat and shock.[6]

-

Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C). Ensure the equipment is properly rated for pressure and that all connections are secure. The catalyst should be handled under an inert atmosphere and should not be allowed to dry in the presence of air.[7][8]

-

Alkyl Halides: 2-Bromopropane is a volatile and flammable liquid that can be irritating to the skin and respiratory system.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for the advancement of modern drug discovery. Both the convergent and linear approaches offer viable pathways to this important building block. The choice of route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. As the demand for novel fluorinated pharmaceuticals continues to grow, the development of more efficient, cost-effective, and sustainable methods for the synthesis of this compound will remain an active area of research.

References

- Google Patents. (n.d.). CN102766053B - Production method of 3-fluoro-4-nitrophenol.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from [Link]

-

Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved from [Link]

-

IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

-

Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. Retrieved from [Link]

- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.

-

PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropoxyaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

-

SAFETY PRECAUTION. (n.d.). Retrieved from [Link]

-

YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]

-

ResearchGate. (2025, November 2). Selective alkylation of aminophenols. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. Retrieved from [Link]

Sources

- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 6. icheme.org [icheme.org]

- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 8. chem.wisc.edu [chem.wisc.edu]

3-Fluoro-4-isopropoxyaniline spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-isopropoxyaniline

Introduction

This compound, with the molecular formula C₉H₁₂FNO and a molecular weight of 169.2 g/mol , is a substituted aniline derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a chemical building block is largely due to the specific arrangement of its functional groups: a nucleophilic amine, an electron-donating isopropoxy group, and a strategically placed fluorine atom. In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability and modify the pharmacokinetic properties of a drug candidate.[1]

Given its role as a critical intermediate, the unambiguous confirmation of its structure and purity is paramount. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The narrative moves beyond a simple presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous standards of modern chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

Expertise & Experience: For a fluorinated aromatic compound, a one-dimensional ¹H NMR spectrum alone is insufficient for unequivocal structure determination. A multi-nuclear strategy employing ¹H, ¹³C, and ¹⁹F NMR is essential.[1] This approach creates a self-validating dataset: ¹H NMR identifies the proton environments and their connectivity through spin-spin coupling, ¹³C NMR maps the carbon framework, and ¹⁹F NMR serves as a highly sensitive and direct probe for the fluorine substituent's electronic environment and position.[1][2] This combined analysis allows for the complete and confident assignment of the molecular structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a Fourier Transform NMR spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum, using an appropriate reference standard.

-

(Optional but Recommended) Perform 2D correlation experiments, such as NOESY, to confirm through-space proximities.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Spectral Interpretation and Data

The structure of this compound with atom numbering for NMR assignment is shown below.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Spectral Interpretation and Data

The IR spectrum provides a distinct "fingerprint" for the molecule. The key diagnostic absorptions are summarized below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, Isopropoxy) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium |

| N-H Bend (Primary Amine) | 1580 - 1650 | Medium |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong |

| C-O Stretch (Aryl-Alkyl Ether) | 1200 - 1275 (asymmetric) | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| Table 3: Characteristic IR Absorption Frequencies for this compound.[3][4][5] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), is the definitive technique for determining the molecular weight and obtaining structural information from the compound's fragmentation pattern. The Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, provides an immediate check for the molecular ion. [6]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a GC-MS system equipped with an EI source.

-

GC Method:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable. [7] * Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10-20 °C/min.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Diagram: GC-MS Workflow

Caption: Workflow for GC-MS Analysis.

Spectral Interpretation and Data

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 169 , corresponding to the molecular formula C₉H₁₂FNO. This odd mass is consistent with the presence of one nitrogen atom.

Key Fragmentation Pathways: The fragmentation pattern provides valuable structural clues. The isopropoxy group is particularly prone to fragmentation.

Caption: Predicted Key Fragmentation Pathways for this compound.

| m/z | Proposed Fragment Ion | Interpretation |

| 169 | [C₉H₁₂FNO]⁺ | Molecular Ion (M⁺) |

| 154 | [M - CH₃]⁺ | Loss of a methyl radical via alpha-cleavage. |

| 127 | [M - C₃H₆]⁺ | Loss of propene via McLafferty-type rearrangement. |

| 126 | [M - C₃H₇]⁺ | Loss of an isopropyl radical. |

| Table 4: Expected Mass Spectral Fragments for this compound. |

Conclusion

The structural characterization of this compound is robustly achieved through the synergistic application of NMR, IR, and MS. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide a detailed map of the atomic connectivity and chemical environments. FT-IR spectroscopy offers rapid confirmation of the essential functional groups, while mass spectrometry confirms the molecular weight and reveals structurally significant fragmentation patterns. This comprehensive spectroscopic profile serves as an essential reference for researchers and drug development professionals, ensuring the identity, purity, and quality of this important chemical intermediate.

References

-

Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

-

PubMed. (2003). Influence of solvents on IR spectrum of aromatic amines. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

ResearchGate. (2003). Influence of Solvents on IR Spectrum of Aromatic Amines. [Link]

-

University of Colorado Boulder. IR: amines. [Link]

-

National Institutes of Health (NIH). (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Semantic Scholar. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

-

Encyclopedia of Magnetic Resonance. Fluorine NMR. [Link]

-

ResearchGate. An Overview of Fluorine NMR. [Link]

-

Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

PubChemLite. This compound (C9H12FNO). [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

National Institutes of Health (NIH). 4-Isopropoxyaniline. [Link]

-

National Institutes of Health (NIH). 3-Fluoro-4-morpholinoaniline. [Link]

-

ResearchGate. (2021). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

-

ChemBK. 4-Isopropoxyaniline. [Link]

-

Journal of the American Chemical Society. (1969). Mass spectral fragmentation of aniline-1-carbon-13. [Link]

-

YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

-

University of Alabama at Birmingham. (2012). Ion fragmentation of small molecules in mass spectrometry. [Link]

- Google Patents. (1991). Process for preparing 3,4-difluoroaniline.

Sources

- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]

- 2. biophysics.org [biophysics.org]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Fluoro-4-isopropoxyaniline: Properties, Synthesis, and Applications

Introduction

3-Fluoro-4-isopropoxyaniline is a substituted aniline derivative of increasing importance in the landscape of pharmaceutical research and development. Its unique structural features—a fluorine atom ortho to the amino group and a para-isopropoxy group—impart specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex molecular architectures, most notably as a key building block for the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The strategic placement of the fluoro and isopropoxy groups on the aniline ring significantly influences its physical and chemical characteristics. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 97566-69-3 | [1] |

| Molecular Formula | C₉H₁₂FNO | [1] |

| Molecular Weight | 169.20 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [1] |

| Solubility | Expected to be soluble in organic solvents | |

| pKa | Data not available; expected to be a weaker base than 4-isopropoxyaniline | [1] |

The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density on the aromatic ring and, critically, on the nitrogen atom of the amino group.[1] Consequently, this compound is a weaker base compared to its non-fluorinated counterpart, 4-isopropoxyaniline.[1] This reduced basicity has direct implications for its reactivity in typical aniline reactions.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the isopropoxy group. The aromatic protons will likely appear as multiplets in the range of δ 6.8–7.2 ppm.[1] The isopropoxy group will present as a septet for the methine (-CH) proton and a doublet for the two methyl (-CH₃) groups around δ 4.5 and 1.3 ppm, respectively.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

-

N-H stretch: 3300-3500 cm⁻¹ (amine)

-

C-H stretch (aromatic and aliphatic): 2850-3100 cm⁻¹

-

C=C stretch (aromatic): 1450-1600 cm⁻¹[1]

-

C-O-C stretch (ether): 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric)[1]

-

C-F stretch (fluoroaromatic): 1100-1250 cm⁻¹[1]

Synthesis of this compound

There are two primary synthetic routes to this compound, both of which are strategically designed to introduce the required substituents with the correct regiochemistry.

Route 1: From 1-Fluoro-2-isopropoxy-4-nitrobenzene

This is a common and efficient route that involves the reduction of a nitro-group precursor.

Sources

3-Fluoro-4-isopropoxyaniline safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-4-isopropoxyaniline

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for this compound is readily available in public databases. This guide is based on a synthesis of safety information from structurally similar compounds, including other substituted anilines, and the parent compound, aniline. The toxicological and physical properties of this compound are anticipated to be similar to these related molecules. This document is intended for informational purposes for researchers, scientists, and drug development professionals. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to the supplier's SDS for any chemical you handle.

Chemical Identification and Hazard Overview

This compound is a substituted aniline derivative. Its structure suggests potential for toxicity consistent with other aromatic amines, which are known to have significant health effects. The presence of fluorine and an isopropoxy group modifies its reactivity and metabolic profile, but the primary hazards associated with the aniline functional group should be considered paramount.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₉H₁₂FNO |

| Molecular Weight | 169.20 g/mol |

| CAS Number | Not readily available |

| Appearance | Data not available; likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents.[1] |

Based on data from analogous compounds, this compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[2][3] Substituted anilines are often skin and eye irritants, potential skin sensitizers, and may cause damage to organs through prolonged or repeated exposure.[4][5]

Table 2: Anticipated GHS Hazard Classification

| Pictogram | GHS Class | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[4] | |

| Germ Cell Mutagenicity, Carcinogenicity, STOT RE | H341: Suspected of causing genetic defects.[4] H351: Suspected of causing cancer.[4] H372: Causes damage to organs through prolonged or repeated exposure.[4] | |

| Skin Sensitization, Skin/Eye Irritation | H317: May cause an allergic skin reaction.[4] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] | |

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects.[7] |

The Hierarchy of Controls: A Framework for Safe Handling

The most effective way to manage the risks associated with hazardous chemicals is to follow the hierarchy of controls. This framework prioritizes control measures from most to least effective. Personal Protective Equipment (PPE) is the last line of defense, to be used only after all other control measures have been considered.

Sources

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Material Safety of Aromatic Amines: A Case Study on 3-Fluoro-4-isopropoxyaniline

This guide has been structured to address this reality. It will use verified SDS and toxicological data from structurally analogous anilines to provide field-proven insights and best practices. By examining these related compounds, we can establish a robust framework for risk assessment, safe handling, and emergency preparedness applicable to 3-Fluoro-4-isopropoxyaniline and other novel aromatic amines where complete safety data is pending. The principles and protocols outlined herein are designed to be self-validating and grounded in established chemical safety standards.

Compound Profile & Inferred Hazard Landscape

This compound belongs to the substituted aniline family. The core structure, aniline, is a known hazardous compound. The addition of a fluorine atom and an isopropoxy group modifies its chemical properties, reactivity, and, consequently, its toxicological profile.

-

Amino Group (-NH₂): This functional group is a primary driver of the toxicological properties of anilines, including methemoglobinemia. It is also a strong activating group in electrophilic aromatic substitution, indicating potential reactivity.[1]

-

Fluorine (-F): As a highly electronegative atom, fluorine can alter the electron density of the aromatic ring, influencing metabolic pathways and bond strengths.[1] The combustion of fluoro-organic compounds can also produce highly toxic hydrogen fluoride (HF) gas.[2]

-

Isopropoxy Group (-O-CH(CH₃)₂): This bulky ether group can influence the steric and electronic properties of the molecule, potentially affecting its binding to biological targets and its metabolic fate.[1]

Based on this structure, a researcher must anticipate a hazard profile that includes potential acute toxicity (oral, dermal, inhalation), skin and eye irritation, and possible long-term organ damage, which are common characteristics of substituted anilines.

Hazard Identification: A Comparative Analysis of Analogs

To construct a reliable preliminary risk assessment, we will analyze the Globally Harmonized System (GHS) classifications of closely related anilines. This comparative approach highlights the spectrum of potential hazards.

| Compound | CAS No. | GHS Hazard Statements (H-Codes) | Key Hazards | Source |

| 3-Fluoroaniline | 372-19-0 | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | Acute Toxicity, Skin/Eye Damage, Irritant | [2] |

| 4-Fluoroaniline | 371-40-4 | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled), H317 (May cause an allergic skin reaction), H341 (Suspected of causing genetic defects), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) | High Acute Toxicity, Sensitizer, Mutagenicity, Chronic Organ Toxicity, Environmental Hazard | [3] |

| 3-Chloro-4-fluoroaniline | 367-21-5 | H301, H311, H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure) | High Acute Toxicity, Chronic Organ Toxicity | [4][5] |

| 4-Isopropoxyaniline | 7664-66-6 | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled) | High Acute Toxicity, Irritant | [6][7] |

Expert Insight: The comparison reveals that simple positional changes of a substituent (e.g., 3-fluoro vs. 4-fluoroaniline) can significantly alter the reported hazard profile, with 4-fluoroaniline showing evidence of mutagenicity and environmental toxicity not listed for the 3-fluoro isomer in the referenced SDS. The addition of a chloro- group or an isopropoxy group consistently points towards high acute toxicity. Therefore, it is logical and prudent to handle this compound as a substance with high acute toxicity (oral, dermal, inhalation), potential for serious eye/skin damage, and possible chronic organ toxicity.

Hazard Communication Workflow

The following diagram illustrates the logical flow from compound identification to appropriate hazard communication in the laboratory.

Caption: Hazard assessment workflow for compounds with limited safety data.

Exposure Control & Personal Protective Equipment (PPE)

Controlling exposure is paramount. A multi-layered approach combining engineering controls and rigorous PPE is required.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]

-

Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.[8]

-

Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE) Protocol: This protocol is a self-validating system; each step is designed to protect against the synthesized high-level hazards.

-

Hand Protection: Wear nitrile gloves with a minimum thickness of 0.11 mm. Double-gloving is strongly recommended.

-

Causality: Anilines can be absorbed through the skin.[4] Nitrile provides good resistance to a range of organic chemicals. Always check the manufacturer's breakthrough time data for similar solvents you may be using. Discard gloves immediately if contamination is suspected.

-

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[9] A face shield should also be worn over the goggles when there is a risk of splashes or spills.

-

Causality: The data from 3-Fluoroaniline indicates a risk of severe eye damage (H318).[2] Goggles prevent direct contact from splashes, while a face shield protects the entire face.

-

-

Skin and Body Protection: Wear a flame-retardant laboratory coat. Ensure it is fully buttoned. When handling larger quantities, a chemically resistant apron or suit may be necessary. Do not wear shorts or open-toed shoes in the laboratory.[10]

-

Causality: Protects against accidental skin contact and contamination of personal clothing.

-

-

Respiratory Protection: Respiratory protection is generally not required if all work is conducted within a certified chemical fume hood.[9] If there is a potential for exposure outside of a fume hood (e.g., large-scale spill), a NIOSH-approved respirator with an organic vapor/particulate filter cartridge (e.g., Type K Green conforming to EN14387) is required.[9]

Safe Handling, Storage, and Disposal

Handling Protocol:

-

Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

-

Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height. Assemble all necessary equipment before introducing the chemical.

-

Aliquotting: Use only compatible tools (e.g., glass or stainless steel spatulas) for transferring the solid. Avoid creating dust.[4] If making a solution, add the solid slowly to the solvent.

-

Post-use Decontamination: Thoroughly clean the work area and any equipment used. Wash hands thoroughly with soap and water after removing gloves.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][4]

-

Store in a locked cabinet or area accessible only to authorized personnel.[2]

Disposal:

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not empty into drains.

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an emergency is critical. The following protocols are designed for immediate action.

First-Aid Measures:

-

General Advice: Show the Safety Data Sheet (or this guide) to the doctor in attendance. Immediate medical attention is required in most cases of exposure.[3]

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[2]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a poison center or doctor immediately.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Call a poison center or doctor immediately.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3]

Spill Response Protocol:

This decision tree outlines the critical steps for responding to a spill, prioritizing safety.

Caption: Decision workflow for responding to a chemical spill.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2]

-

Specific Hazards: Combustion is expected to produce hazardous decomposition products, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly toxic gaseous hydrogen fluoride (HF).[2][4] Containers may explode when heated.[3]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3]

References

-

PubChem, Compound Summary for 3-Fluoro-4-morpholinoaniline , Accessed December 2025. Available at: [Link]

-

PubChem, Compound Summary for 4-Isopropoxyaniline , Accessed December 2025. Available at: [Link]

-

ChemBK, Product Page for 4-Isopropoxyaniline , Last Update 2024-04-09. Available at: [Link]

-

PubChem, GHS Classification Summary (Rev. 9, 2021) , Accessed December 2025. Available at: [Link]

-

Carl ROTH, Safety Data Sheet for Succinic acid dimethyl ester , Accessed December 2025. Available at: [Link]

Sources

- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. fishersci.com [fishersci.com]

- 10. aarti-industries.com [aarti-industries.com]

A Technical Guide to the Solubility of 3-Fluoro-4-isopropoxyaniline in Organic Solvents

Abstract

Introduction: The Significance of 3-Fluoro-4-isopropoxyaniline in Modern Drug Discovery